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Executive Summary

Zasocitinib (also known as TAK-279 and NDI-034858) is an investigational, orally active,
allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1]
[2] Developed through an advanced, Al-assisted computational design strategy, Zasocitinib
exhibits exceptional potency and unprecedented selectivity for TYK2 over other JAK family
members.[3] By binding to the regulatory pseudokinase (JH2) domain, it offers a distinct
mechanism of action compared to traditional ATP-competitive JAK inhibitors that target the
active kinase (JH1) domain.[3] This selectivity for TYK2 is critical for modulating the signaling of
key cytokines implicated in a range of immune-mediated inflammatory diseases (IMIDs),
including Interleukin-23 (IL-23), IL-12, and Type | Interferons (IFN).[3] Zasocitinib is currently
in late-stage clinical development for the treatment of conditions such as psoriasis and psoriatic
arthritis.[1][3] This guide provides a comprehensive overview of its chemical structure,
physicochemical and pharmacological properties, and the experimental methodologies used in
its characterization.

Chemical Structure and Properties

Zasocitinib is a complex heterocyclic molecule with the IUPAC name N-[(1R,2R)-2-
methoxycyclobutyl]-7-(methylamino)-5-{[2-oxo0-1-(pyridin-2-yl)-1H-pyridin-3-
yllamino}pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its structure is key to its high-selectivity
binding to the TYK2 JH2 domain.
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Chemical Identifiers
Identifier Value Reference(s)
N-[(1R,2R)-2-

methoxycyclobutyl]-7-
(methylamino)-5-{[2-0x0-1-

IUPAC Name . . [4]
(pyridin-2-yl)-1H-pyridin-3-
ylJamino}pyrazolo[1,5-
a]pyrimidine-3-carboxamide

CAS Number 2272904-53-5 [5]
CNclcc(Nc2ceen(-
c3cccen3)c2=0)nc2¢c(C(=0O)N][

SMILES [4]
C@@H]3CC[C@H]30C)cnn1
2
BWINBHTTZLVXGT-

InChl Key [4]
NVXWUHKLSA-N

Synonyms TAK-279, NDI-034858 [5]

hvsicochemical .

Property Value Reference(s)
Molecular Formula C23H24Ns03 [5]
Molecular Weight 460.50 g/mol [5]
Appearance Solid [6]

Soluble in DMSO (up to 50
Solubility mg/mL), Acetonitrile. Insoluble [61[7]

in Water and Ethanol.
Melting Point Not publicly available.

Pharmacological Properties
Mechanism of Action
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Zasocitinib is a highly selective, allosteric inhibitor that binds to the pseudokinase (JH2)
domain of TYK2.[3] TYKZ2 is an intracellular enzyme that mediates signaling for key pro-
inflammatory cytokines such as IL-12, IL-23, and Type | IFNs.[3] Unlike pan-JAK inhibitors that
bind to the highly conserved ATP-binding site in the active kinase (JH1) domain, Zasocitinib's
allosteric binding to the less conserved JH2 domain stabilizes the pseudokinase domain in a
conformation that inhibits the function of the adjacent active kinase domain.[3] This targeted
mechanism blocks the phosphorylation and activation of downstream Signal Transducer and
Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.
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Caption: Mechanism of Action of Zasocitinib.
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Selectivity Profile

Zasocitinib was designed for exquisite selectivity for TYK2 over other JAK family members
(JAK1, JAK2, JAK3). This is critical for avoiding off-target effects associated with broader JAK
inhibition, such as hematological changes.[3] Biochemical assays demonstrate a significantly
greater affinity for the TYK2 JH2 domain compared to the JH2 domains of JAK1 and JAK2.

Binding Affinity (Kd Selectivity vs.

Target Domain Reference(s)
or Ki) TYK2
Kd = 0.0038 nM; Ki =
TYK2 JH2 - [8]
0.0087 nM
Kd =4,975 nM; Ki >
JAK1 JH2 >1,000,000-fold [8]
15,000 nM
JAK2 JH2 Kd = 23,000 nM >6,000,000-fold [8]

Pharmacodynamics: Cellular Potency

The functional consequence of Zasocitinib's selective binding is potent inhibition of TYK2-
mediated signaling pathways in cellular assays, with no significant impact on pathways
mediated by other JAKs. This has been demonstrated in human whole blood assays by
measuring the inhibition of cytokine-induced STAT phosphorylation.

Pathway .
. Endpoint ICs0 (NM) Reference(s)
(Stimulant)
TYK2/JAK2 (IL-12) pSTAT4 57.0 [8]
TYK2/JAK1 (Type |
pSTAT3 21.6 [8]
IFN)
TYK2/JAK2 (IL-23) pSTAT3 3.7-48.2 [8]
>30,000 (No
JAK1/JAK3 (IL-2) pSTATS o [3]
inhibition)
>30,000 (No
JAK2/JAK2 (TPO) pSTAT3 - [3]
inhibition)
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Pharmacokinetics

Pharmacokinetic simulations based on clinical data indicate that a 30 mg once-daily oral dose
of Zasocitinib maintains plasma concentrations sufficient to achieve over 90% inhibition of
TYK2-mediated signaling throughout a 24-hour period.[3] This sustained target engagement is
a key attribute of its clinical profile.

Key Experimental Protocols

Detailed, step-by-step protocols for Zasocitinib-specific experiments are proprietary and not
fully detailed in the public literature. The following sections describe the general methodologies
employed for the key assays used to characterize Zasocitinib, based on standard industry
practices and information from related publications.

Biochemical Binding Affinity Assay (HTRF)

Binding affinity of Zasocitinib to the TYK2 JH2 domain was determined using a Homogeneous
Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle: This assay measures the displacement of a fluorescently labeled probe from the
TYK2 JH2 protein by a competing inhibitor (Zasocitinib). The HTRF signal is inversely
proportional to the binding of the inhibitor.
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Caption: Workflow and Principle of the HTRF Binding Assay.
General Methodology:

e Reagents: Recombinant human TYK2 JH2 domain protein, a fluorescently labeled probe
known to bind the JH2 domain, HTRF donor (e.g., Europium cryptate-labeled antibody) and
acceptor (e.g., d2-labeled streptavidin) fluorophores, and assay buffer.

e Procedure:

o Serially diluted Zasocitinib is added to wells of a low-volume 384-well microplate.
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[e]

A fixed concentration of TYK2 JH2 protein is added, followed by a fixed concentration of
the fluorescent probe.

o The plate is incubated at room temperature to allow the binding reaction to reach
equilibrium.

o HTRF detection reagents are added.

o The plate is read on an HTRF-compatible microplate reader, measuring emission at two
wavelengths.

o Data Analysis: The ratio of the two emission wavelengths is calculated. ICso values are
determined by fitting the data to a four-parameter logistic curve. Ki/Ke values are then
calculated from the 1Cso using the Cheng-Prusoff equation.

Human Whole Blood Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of Zasocitinib on cytokine-induced STAT
phosphorylation in specific immune cell subsets within a physiological matrix.

Principle: Fresh human whole blood is treated with Zasocitinib, then stimulated with a cytokine
known to signal through a specific JAK-STAT pathway. Cells are then fixed, lysed, and
permeabilized, followed by intracellular staining with a fluorescently-labeled antibody against
the phosphorylated STAT protein. The level of pSTAT is quantified by flow cytometry.

General Methodology:

» Blood Collection: Blood is drawn from healthy volunteers into heparin-containing tubes and
used within 2 hours.

e Procedure:
o 100 pL of whole blood is aliquoted into 96-well deep-well plates.

o Zasocitinib is added at various concentrations and pre-incubated for a defined period
(e.g., 30-60 minutes) at 37°C.
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o A specific cytokine (e.g., IL-23, IL-12, or IFN-0) is added at a pre-determined concentration
(e.g., ECso) to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.

o The reaction is stopped, and red blood cells are lysed using a commercial lyse/fix buffer.
o Cells are washed and then permeabilized to allow antibody access to intracellular targets.

o Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface
markers (e.g., CD3, CD4 for T-cells) and an intracellular antibody against a specific pSTAT
protein (e.g., anti-pSTAT3 Alexa Fluor 647).

Data Acquisition & Analysis:
o Samples are acquired on a flow cytometer.

o Specific cell populations (e.g., CD4+ T-cells) are identified using a sequential gating
strategy.

o The median fluorescence intensity (MFI) of the pSTAT signal within the target population is
measured.

o 1Cso values are calculated by plotting the percent inhibition of the pSTAT MFI against the
Zasocitinib concentration.
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Caption: General Workflow for the Whole Blood pSTAT Assay.

Preclinical In Vivo Efficacy Models
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Zasocitinib has demonstrated efficacy in animal models of immune-mediated diseases.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model for rheumatoid arthritis that assesses the anti-
inflammatory and anti-arthritic potential of a compound. Zasocitinib (at 3, 10, and 30 mg/kg,
twice daily) was shown to decrease ankle diameter in this model.[8]

General Methodology:

 Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single
intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed
Mycobacterium tuberculosis, at the base of the tail or in a hind paw.

o Treatment: Dosing with Zasocitinib or vehicle is typically initiated either prophylactically (at
or near the time of induction) or therapeutically (after the onset of clinical signs of arthritis).
Administration is usually oral, once or twice daily.

e Endpoints:

o Primary: Clinical scoring of disease severity based on paw swelling, erythema, and joint
mobility. Paw volume or ankle diameter is measured using calipers.

o Secondary: Body weight changes, histological analysis of joints for inflammation, pannus
formation, and bone/cartilage erosion, and measurement of systemic inflammatory
biomarkers.

Mouse Anti-CD40 Antibody-Induced Colitis Model

This model evaluates the efficacy of a compound in an acute, innate immunity-driven model of
intestinal inflammation relevant to inflammatory bowel disease. Zasocitinib (at 30 and 90
mg/kg) reduced the colon weight-to-length ratio and improved histology scores in this model.[8]

General Methodology:

¢ Induction: Colitis is induced in T and B cell-deficient mice (e.g., Rag-/- mice) via a single
intraperitoneal injection of an agonistic anti-CD40 antibody. This triggers a rapid and robust
innate immune response in the colon.
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o Treatment: Zasocitinib or vehicle is administered, typically orally, starting before or at the
time of anti-CD40 injection.

e Endpoints:
o Primary: Assessment of disease activity, including body weight loss and stool consistency.

o Secondary: At necropsy (typically 5-7 days post-induction), colon weight-to-length ratio is
measured as an indicator of edema and inflammation. Histological analysis of colon tissue
is performed to score the degree of inflammation, epithelial damage, and immune cell
infiltration.

Clinical Development

Zasocitinib is under evaluation in a robust clinical program across multiple immune-mediated
diseases.[3] It has completed Phase 2b trials in moderate-to-severe plaque psoriasis and
psoriatic arthritis and is progressing into Phase 3 studies.[3] Clinical data has shown that oral
doses of 5 mg or more once daily result in significantly greater skin clearance (as measured by
PASI 75/90/100 scores) compared to placebo over 12 weeks. The safety profile in these trials
has been consistent with selective TYK2 inhibition, notably without the hematologic adverse
events associated with broader JAK inhibitors.

Conclusion

Zasocitinib is a potent and exceptionally selective allosteric inhibitor of TYK2, representing a
promising next-generation oral therapy for immune-mediated inflammatory diseases. Its distinct
mechanism of action, targeting the JH2 pseudokinase domain, translates to a highly specific
pharmacodynamic profile, potently inhibiting TYK2-driven pathways while sparing other JAK-
mediated signaling. This selectivity, combined with a pharmacokinetic profile that allows for
sustained target inhibition with once-daily oral dosing, underpins its promising efficacy and
safety data from clinical trials. As further data from ongoing Phase 3 studies become available,
Zasocitinib is positioned to be a significant advancement in the targeted treatment of
psoriasis, psoriatic arthritis, and potentially other IMIDs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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